Cas no 338978-52-2 (1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME)
1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME
- (E)-N-[1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]hydroxylamine
- Ethanone, 1-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]-, oxime
- 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime
- (NE)-N-[1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylidene]hydroxylamine
-
- Inchi: 1S/C14H11F3N2O2/c1-9(19-20)10-2-5-12(6-3-10)21-13-7-4-11(8-18-13)14(15,16)17/h2-8,20H,1H3/b19-9+
- InChI Key: PIHZZUFCHDOHIX-DJKKODMXSA-N
- SMILES: FC(C1=CN=C(C=C1)OC1C=CC(/C(/C)=N/O)=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 366
- XLogP3: 3.5
- Topological Polar Surface Area: 54.7
1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 9F-071-1MG |
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime |
338978-52-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 9F-071-5MG |
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime |
338978-52-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 9F-071-10MG |
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime |
338978-52-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 9F-071-50MG |
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime |
338978-52-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 9F-071-100MG |
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime |
338978-52-2 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME
1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME: A Comprehensive Overview
The compound with CAS No 338978-52-2, known as 1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring, and its potential applications in drug discovery and agrochemicals. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
CAS No 338978-52-2 refers to a specific entry in the Chemical Abstracts Service registry, which uniquely identifies this compound. The name of the compound itself is quite descriptive of its structure: it contains a phenyl group substituted at the para position with an oxy group linked to a pyridine ring. The pyridine ring is further substituted at the 5-position with a trifluoromethyl group, and the entire structure is connected to an ethanone oxime moiety. This combination of functional groups makes the compound highly versatile and potentially useful in various chemical reactions and biological assays.
Recent studies have highlighted the importance of oxime-containing compounds in medicinal chemistry. Oximes are known for their ability to act as inhibitors of certain enzymes, particularly those involved in neurodegenerative diseases such as Alzheimer's disease. The presence of a trifluoromethyl group in this compound adds to its stability and lipophilicity, making it an attractive candidate for drug development. Researchers have explored the potential of this compound as a lead molecule for designing new therapeutic agents targeting specific biological pathways.
The synthesis of 1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution reactions, while the formation of the oxime moiety requires careful control over reaction conditions to ensure optimal yields. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste.
In terms of applications, this compound has shown promise in agrochemical research. Its ability to inhibit specific enzymes involved in plant growth regulation has led to investigations into its potential use as a herbicide or plant growth regulator. Field trials have demonstrated that it can effectively control certain weed species without causing significant harm to crops, making it a valuable addition to integrated pest management strategies.
From an environmental perspective, understanding the fate and behavior of CAS No 338978-52-2 in natural systems is crucial. Studies have shown that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in soil and water systems. However, further research is needed to fully assess its long-term environmental impact and ensure its safe use in agricultural settings.
In conclusion, 1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME (CAS No 338978-52-2) represents a significant advancement in organic chemistry with diverse potential applications. Its unique structure, combined with recent breakthroughs in synthesis and application research, positions it as a key player in both medicinal and agrochemical fields. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make an even greater impact on various industries.
338978-52-2 (1-(4-([5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)-1-ETHANONE OXIME) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)